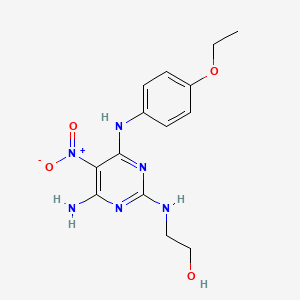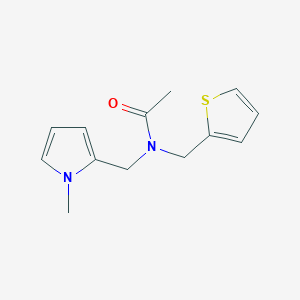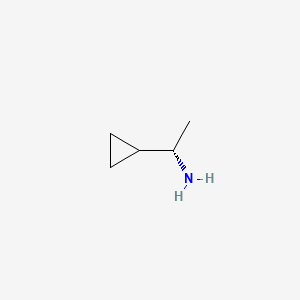
N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide, also known as LY294002, is a chemical compound that has been widely used in scientific research as a potent inhibitor of phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, survival, and metabolism.
Mécanisme D'action
N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide inhibits PI3K signaling pathway by binding to the ATP-binding site of PI3K and preventing its activation. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key second messenger involved in the activation of downstream signaling pathways, including Akt and mTOR. Therefore, N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide inhibits the proliferation and survival of cancer cells and modulates the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide has been shown to have various biochemical and physiological effects, including:
- Inhibition of cancer cell proliferation and survival: N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide has been shown to inhibit the proliferation and survival of various cancer cell lines, including breast, prostate, and lung cancer cells.
- Modulation of the immune response: N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide has been shown to modulate the immune response by inhibiting the activation of T cells and the production of inflammatory cytokines.
- Improvement of insulin sensitivity: N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide in lab experiments include its potent and selective inhibition of PI3K signaling pathway, its ability to modulate various cellular processes, and its well-established role in scientific research. However, the limitations of using N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide in scientific research, including:
- Development of novel therapeutic strategies for cancer: N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide has shown promising results in preclinical studies as a potential anticancer agent. Therefore, future studies should focus on developing novel therapeutic strategies based on N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide for the treatment of cancer.
- Identification of new targets for autoimmune disorders: N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide has been shown to modulate the immune response in autoimmune disorders. Therefore, future studies should focus on identifying new targets for the treatment of autoimmune disorders based on the modulation of PI3K signaling pathway.
- Optimization of the synthesis method: The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide involves a multistep process that can be optimized to improve its yield, purity, and scalability. Therefore, future studies should focus on optimizing the synthesis method of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide.
- Development of new derivatives: N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide can be modified to obtain new derivatives with improved potency, selectivity, and pharmacokinetic properties. Therefore, future studies should focus on developing new derivatives of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide for scientific research and therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide involves a multistep process that starts with the reaction of 4-isoxazolecarboxylic acid with 1,3-dibromopropane to obtain 4-(3-bromopropyl)isoxazole. The latter is then reacted with 2-thiophenecarboxaldehyde to obtain 4-(3-(thiophen-2-yl)propyl)isoxazole. Finally, the product is treated with benzoyl chloride in the presence of triethylamine to obtain N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide.
Applications De Recherche Scientifique
N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide has been extensively used in scientific research as a potent inhibitor of PI3K signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, survival, and metabolism. Dysregulation of PI3K signaling pathway has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide has been used to study the role of PI3K signaling pathway in the pathogenesis of these diseases and to develop novel therapeutic strategies.
Propriétés
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-17(18-9-1-3-13-11-19-21-12-13)15-7-5-14(6-8-15)16-4-2-10-22-16/h2,4-8,10-12H,1,3,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFUSBAEPOBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(isoxazol-4-yl)propyl)-4-(thiophen-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide](/img/structure/B2757720.png)
![(E)-3-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757721.png)



![N-butyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2757725.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2757728.png)
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone](/img/structure/B2757729.png)

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2757736.png)
